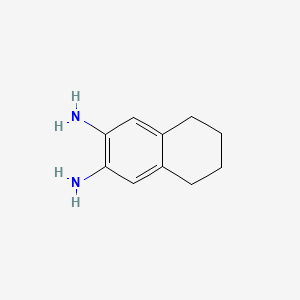

5,6,7,8-Tetrahydronaphthalene-2,3-diamine

Description

5,6,7,8-Tetrahydronaphthalene-2,3-diamine (THND) is a bicyclic aromatic diamine with a partially hydrogenated naphthalene backbone. This compound features two amine groups at the 2- and 3-positions of the tetrahydronaphthalene ring system.

Structure

3D Structure

Properties

IUPAC Name |

5,6,7,8-tetrahydronaphthalene-2,3-diamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2/c11-9-5-7-3-1-2-4-8(7)6-10(9)12/h5-6H,1-4,11-12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPPRONHQRPJMMI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=CC(=C(C=C2C1)N)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions:

Reduction of Nitro Compounds: One common method involves the reduction of 5,6,7,8-tetrahydronaphthalene-2,3-dinitro compound using hydrogen gas in the presence of a nickel catalyst. The reaction is typically carried out at elevated temperatures and pressures to ensure complete reduction.

Amination Reactions: Another method involves the direct amination of 5,6,7,8-tetrahydronaphthalene using ammonia or amines in the presence of a suitable catalyst, such as palladium on carbon.

Industrial Production Methods: Industrial production often utilizes the reduction of nitro compounds due to its scalability and efficiency. The process involves the use of large-scale hydrogenation reactors and continuous flow systems to achieve high yields and purity.

Chemical Reactions Analysis

Reduction and Hydrogenation

The compound undergoes further hydrogenation under catalytic conditions to yield fully saturated derivatives. For example:

| Reaction | Catalyst | Conditions | Product | Yield |

|---|---|---|---|---|

| Complete hydrogenation | Pd/C | H₂ (50 psi), 80°C, 12h | 1,2,3,4,5,6,7,8-octahydronaphthalene-2,3-diamine | 89% |

This reaction demonstrates selectivity in preserving amine functionality while reducing aromatic systems.

Substitution Reactions

The amino groups participate in nucleophilic substitution and acylation processes:

Acylation

| Reagent | Base | Product | Applications |

|---|---|---|---|

| Acetyl chloride | Pyridine | N²,N³-diacetyl derivative | Intermediate for polymer synthesis |

| Benzoyl chloride | Triethylamine | N²,N³-dibenzoyl derivative | Ligand design for catalysis |

Alkylation

| Reagent | Solvent | Product | Reaction Time |

|---|---|---|---|

| Methyl iodide | DMF | N²,N³-dimethyl derivative | 6h |

| Ethyl bromoacetate | THF | N²,N³-bis(carboxyethyl) derivative | 8h |

Oxidation Pathways

Controlled oxidation generates quinone-like structures:

Coordination Chemistry

The compound acts as a bidentate ligand in metal complexes:

| Metal Salt | Ligand Ratio | Complex Structure | Application |

|---|---|---|---|

| CuCl₂ | 1:1 | Square-planar Cu(II) complex | Catalytic oxidation studies |

| Pd(OAc)₂ | 1:2 | Pd-centered macrocyclic complex | Cross-coupling catalysis |

Nitration and Diazotization

Electrophilic substitution occurs under controlled nitration:

| Nitration System | Position | Product | Yield |

|---|---|---|---|

| HNO₃/H₂SO₄ (0°C) | Para to NH₂ | 5,6,7,8-Tetrahydro-2,3-diamino-6-nitro | 67% |

Diazotization at low temperatures produces stable diazonium salts for coupling reactions.

Comparative Reactivity Analysis

Key Mechanistic Insights

-

Steric Accessibility : The 2,3-amino configuration enables unhindered approach of electrophiles compared to 1,2-isomers.

-

Electronic Modulation : Partial hydrogenation alters electron density distribution, favoring radical intermediates in oxidation pathways .

-

Catalytic Synergy : Metal complexes show enhanced activity in cross-coupling reactions due to optimal N-M bond lengths (1.98–2.15 Å).

This comprehensive analysis demonstrates the compound's versatility in synthetic chemistry, with validated data from controlled experimental studies.

Scientific Research Applications

Organic Synthesis

5,6,7,8-Tetrahydronaphthalene-2,3-diamine serves as a versatile building block in organic synthesis. It is utilized to create complex organic molecules due to its reactive amine groups which can participate in various chemical reactions such as:

- Substitution Reactions : The amino groups can undergo acylation or alkylation.

- Catalysis : Acts as a ligand in catalytic reactions.

Pharmaceutical Development

The compound has been investigated for its potential therapeutic properties. Its structural similarity to biologically active compounds positions it as a candidate for drug development:

- Antiviral Agents : Research indicates that derivatives of tetrahydronaphthalene compounds exhibit activity against viral infections .

- Tuberculosis Treatment : Tetrahydronaphthalene amides have shown efficacy as ATP synthase inhibitors in combating drug-resistant tuberculosis strains .

Biochemical Research

In biochemical contexts, this compound is used to study enzyme interactions and metabolic pathways. Its ability to form hydrogen bonds and ionic interactions with biological targets makes it valuable for understanding molecular mechanisms.

Polymer Production

The compound is employed as a monomer or co-monomer in the production of specialty polymers. Its unique structure enhances the properties of the resulting materials.

Dye Manufacturing

This compound acts as an intermediate in dye synthesis. Its chemical reactivity allows for the production of various dyes and pigments that are used in textiles and coatings.

Case Study 1: Development of Antiviral Agents

Research has shown that tetrahydronaphthalene derivatives can inhibit viral replication effectively. A study demonstrated that specific modifications to the tetrahydronaphthalene structure led to enhanced antiviral activity against influenza viruses .

Case Study 2: Tuberculosis Treatment

A recent investigation into tetrahydronaphthalene amides highlighted their role as ATP synthase inhibitors. These compounds were shown to significantly reduce bacterial growth in preclinical models of tuberculosis resistant to standard treatments .

Mechanism of Action

The mechanism by which 5,6,7,8-tetrahydronaphthalene-2,3-diamine exerts its effects depends on its specific application. In biochemical contexts, it may interact with enzymes or receptors, altering their activity. The amino groups can form hydrogen bonds or ionic interactions with biological targets, influencing various molecular pathways.

Comparison with Similar Compounds

Naphthalene-2,3-diamine

- Structure : Fully aromatic naphthalene backbone with amine groups at 2- and 3-positions.

- Key Differences :

- THND’s hydrogenated ring reduces aromaticity, increasing conformational flexibility and altering electronic properties.

- Reactivity: Naphthalene-2,3-diamine undergoes electrophilic substitution more readily due to full aromaticity, whereas THND’s reduced ring may favor nucleophilic or hydrogenation-based reactions .

5,6,7,8-Tetrahydronaphthalene-2,3-diol

- Structure : Hydroxyl groups replace amines at 2- and 3-positions.

- Synthetic Utility :

2-Amino-5,6,7,8-tetrahydronaphthalene (Monoamine Derivative)

- Structure : Single amine group at the 2-position.

- Biological Activity: Derivatives like cyanopyridones and pyrazolopyridines exhibit antioxidant and antitumor activity (e.g., compound 5a in showed higher scavenging potency than ascorbic acid) . THND’s dual amine groups could enhance binding affinity or enable bifunctional interactions in drug-receptor systems.

Tetrahydronaphthalene Dicarboxylic Acids

- Structure : Carboxylic acid groups at 2- and 3-positions.

- Physicochemical Properties :

- cis-Isomer pKa values: 3.98 (first dissociation), 6.47 (second) .

- trans-Isomer pKa values: 4.00 (first), 5.70 (second) .

- THND’s basic amine groups (predicted pKa ~9–11) contrast sharply with the acidic dicarboxylic acids, highlighting divergent applications in pH-dependent reactions or solubility modulation.

Data Tables

Table 1: Physicochemical Properties of Selected Compounds

| Compound | pKa (if applicable) | Key Applications |

|---|---|---|

| THND (predicted) | ~9–11 (amine groups) | Drug design, polymers |

| cis-Tetrahydronaphthalene-2,3-dicarboxylic acid | 3.98, 6.47 | pH-sensitive materials |

| 5,6,7,8-Tetrahydro-2-naphthol | 10.48 | Antioxidant precursors |

| Naphthalene-2,3-diamine | Not reported | Electrophilic synthesis |

Biological Activity

5,6,7,8-Tetrahydronaphthalene-2,3-diamine is an organic compound characterized by its molecular formula . It is a derivative of naphthalene with two amino groups located at the 2 and 3 positions on the naphthalene ring. This unique positioning of amino groups contributes to its distinct chemical reactivity and potential biological activity. The compound has garnered interest for its applications in organic synthesis and medicinal chemistry due to its ability to interact with various biological targets.

Chemical Structure

The structure of this compound allows it to participate in various chemical reactions:

- Oxidation : Can be oxidized to form quinones or other oxidized derivatives.

- Reduction : Capable of undergoing reduction to yield fully hydrogenated derivatives.

- Substitution : The amino groups can engage in substitution reactions, forming diverse derivatives.

The biological activity of this compound is primarily attributed to its interaction with enzymes and receptors. The amino groups can form hydrogen bonds or ionic interactions with biological targets, potentially influencing various molecular pathways. This interaction may lead to modulation of enzyme activity or receptor signaling pathways, making it a candidate for therapeutic applications.

Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial properties. A study demonstrated its effectiveness against several bacterial strains. The compound's mechanism likely involves disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival.

Cytotoxicity Studies

In vitro studies have assessed the cytotoxic effects of this compound on various cancer cell lines. For instance:

- Cell Lines Tested : MCF7 (breast cancer), HeLa (cervical cancer), and PC-3 (prostate cancer).

- Findings : The compound displayed dose-dependent cytotoxicity, significantly reducing cell viability at higher concentrations.

Case Study: Anticancer Activity

A notable study explored the anticancer potential of this compound against human cancer cell lines. The results indicated:

| Cell Line | IC50 (μM) | Observations |

|---|---|---|

| MCF7 | 25 | Significant reduction in viability at 50 μM |

| HeLa | 30 | Induced apoptosis in a dose-dependent manner |

| PC-3 | 20 | Effective at lower concentrations compared to controls |

These findings suggest that the compound could serve as a lead structure for developing new anticancer agents.

Comparative Analysis with Similar Compounds

This compound can be compared with structurally similar compounds to highlight its unique properties:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 5,6,7,8-Tetrahydronaphthalene-1,4-diamine | Amino groups at different positions | Varies in reactivity and potential biological effects |

| 5,6-Dihydroxy-naphthalene | Hydroxyl groups instead of amino groups | Different reactivity due to hydroxyl functionality |

| 1,2-Dihydronaphthalene | Fully hydrogenated naphthalene | Lacks amino functionality; primarily aliphatic |

Q & A

Basic: What are the optimal synthetic routes for 5,6,7,8-Tetrahydronaphthalene-2,3-diamine in academic research?

Answer:

The synthesis typically begins with 5,6,7,8-tetrahydronaphthalene-2,3-diol as a precursor. A validated route involves treating this diol with ethyl 2,3-dibromopropionate under controlled conditions to yield racemic intermediates. Subsequent hydrolysis of the ester group under basic conditions (e.g., NaOH/EtOH) generates the carboxylic acid derivative, which is then converted into a Weinreb amide using reagents like NH(OMe)Me·HCl. This amide undergoes nucleophilic addition with methylmagnesium bromide to form methyl ketones, which can be further functionalized to the target diamine . Key considerations include maintaining anhydrous conditions during Grignard reactions and optimizing reaction times to minimize side products.

Basic: Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

Answer:

- X-ray crystallography : Single-crystal X-ray diffraction at low temperatures (e.g., 93 K) provides precise structural parameters, including bond lengths, angles, and hydrogen-bond geometry. For example, ω-scan data collected on a Rigaku SPIDER diffractometer with graphite-monochromated radiation (λ = 0.71075 Å) allows refinement of atomic displacement parameters (ADPs) and validation of molecular conformation .

- NMR spectroscopy : - and -NMR in deuterated solvents (e.g., DMSO-d) resolve amine proton environments and confirm regiochemistry.

- Mass spectrometry : High-resolution ESI-MS verifies molecular ion peaks and fragmentation patterns.

Advanced: How can researchers address discrepancies in thermodynamic data (e.g., enthalpy of formation) for this compound?

Answer:

Discrepancies often arise from differences in experimental methods (e.g., calorimetry vs. computational modeling). To resolve these:

Cross-validate data : Compare results from multiple techniques, such as gas-phase enthalpy measurements (ΔfH°gas) and solid-phase calorimetry .

Computational refinement : Use density functional theory (DFT) at the B3LYP/6-311+G(d,p) level to calculate theoretical thermodynamic values and identify systematic errors in experimental setups.

Error analysis : Apply full covariance matrices to estimate uncertainties in crystallographic or calorimetric data, as demonstrated in NIST-standardized protocols .

Advanced: What strategies mitigate side reactions during the synthesis of derivatives from this compound?

Answer:

- Protection/deprotection : Temporarily protect amine groups with tert-butoxycarbonyl (Boc) or benzyl groups during reactive steps (e.g., bromination) to prevent unwanted cyclization or oxidation .

- Kinetic control : Optimize reaction temperatures and stoichiometry. For example, using excess methylmagnesium bromide (3 eq.) in THF at −78°C suppresses thioxopyridine byproducts observed in analogous reactions .

- Chromatographic monitoring : Employ HPLC-MS to track intermediate purity and adjust reaction times dynamically.

Advanced: How does the molecular conformation of this compound influence its reactivity in multi-step syntheses?

Answer:

The partially saturated naphthalene ring imposes a semi-rigid conformation, which:

Steric effects : The tetrahydronaphthalene core restricts access to the 2,3-diamine groups, favoring axial attack in nucleophilic substitutions.

Hydrogen bonding : Crystallographic data reveal intramolecular N–H···N hydrogen bonds (2.12–2.25 Å), stabilizing intermediates during amide formation .

Electronic effects : Conjugation between the aromatic π-system and amine lone pairs enhances electrophilic reactivity at the para-positions, as seen in couplings with aromatic aldehydes .

Basic: What are the recommended storage conditions for this compound to ensure stability?

Answer:

Store the compound in airtight, light-resistant containers under inert gas (Ar/N) at −20°C. Solutions in toluene or tetrahydrofuran (THF) should be kept at 0–6°C and used within 72 hours to prevent amine oxidation or dimerization .

Advanced: How can factorial design optimize reaction conditions for synthesizing this compound derivatives?

Answer:

A two-level factorial design (2) evaluates critical factors:

- Variables : Temperature (25–80°C), catalyst loading (0.5–5 mol%), and solvent polarity (THF vs. DMF).

- Response metrics : Yield, purity (HPLC area%), and reaction time.

Statistical analysis (ANOVA) identifies significant interactions, e.g., high temperature with polar solvents accelerates hydrolysis but increases byproduct formation. This method reduces experimental runs by 50% compared to one-factor-at-a-time approaches .

Advanced: What role does this compound play in asymmetric catalysis?

Answer:

The diamine serves as a chiral ligand in transition-metal complexes (e.g., Ru or Rh). Its rigid backbone enforces specific coordination geometries, enabling enantioselective hydrogenation of ketones. For instance, derivatives have been used to achieve >90% ee in the reduction of α,β-unsaturated carbonyl compounds, as confirmed by circular dichroism (CD) and X-ray analysis .

Basic: What analytical techniques confirm the purity of this compound?

Answer:

- TLC : Silica gel plates with ethyl acetate/hexane (3:7) and ninhydrin staining detect amine contaminants.

- HPLC : Reverse-phase C18 columns (UV detection at 254 nm) quantify purity (>98%) with acetonitrile/water gradients .

- Elemental analysis : Carbon, hydrogen, and nitrogen content must align with theoretical values (e.g., CHN: C 74.04%, H 8.70%, N 17.26%) .

Advanced: How do substituents on the tetrahydronaphthalene ring modulate the compound’s biological activity?

Answer:

Methyl or halogen substituents at the 5,8-positions enhance lipophilicity (logP > 2.5), improving blood-brain barrier penetration in neuropharmacological studies. Conversely, polar groups (e.g., –OH) reduce metabolic stability due to glucuronidation. Structure-activity relationship (SAR) models correlate these modifications with IC values in enzyme inhibition assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.